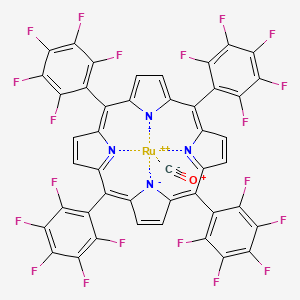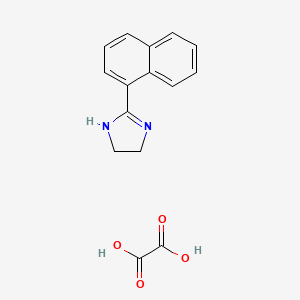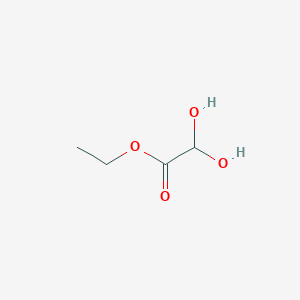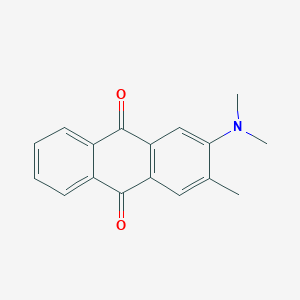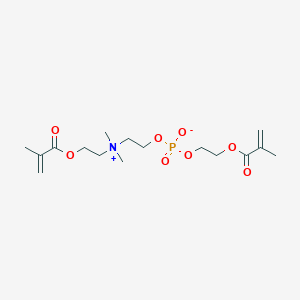
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate is a zwitterionic phosphorylcholine group-containing methacrylate monomer. This compound is known for its ability to mimic the phospholipid polar groups found in cell membranes, making it highly biocompatible .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate involves the reaction of methacrylic acid with 2-chloroethyl phosphorylcholine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form biocompatible polymers.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces biocompatible polymers used in medical applications.
Substitution: Forms substituted derivatives with potential biological activities[][3].
Aplicaciones Científicas De Investigación
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for synthesizing biocompatible polymers.
Biology: Mimics cell membrane phospholipids, making it useful in cell culture and tissue engineering.
Medicine: Used in drug delivery systems and medical implants due to its biocompatibility.
Industry: Employed in the production of coatings and materials with enhanced biocompatibility.
Mecanismo De Acción
The compound exerts its effects by mimicking the phospholipid polar groups found in cell membranes. This allows it to integrate seamlessly with biological membranes, enhancing biocompatibility. The zwitterionic nature of the compound helps in reducing protein adsorption and cell adhesion, making it ideal for medical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methacryloyloxy)ethyl phosphorylcholine
- 2-(Methacryloyloxy)ethyl acetoacetate
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
Uniqueness
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate stands out due to its zwitterionic nature, which provides superior biocompatibility and reduced protein adsorption compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H28NO8P |
|---|---|
Peso molecular |
393.37 g/mol |
Nombre IUPAC |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]ethyl 2-(2-methylprop-2-enoyloxy)ethyl phosphate |
InChI |
InChI=1S/C16H28NO8P/c1-13(2)15(18)22-9-7-17(5,6)8-10-24-26(20,21)25-12-11-23-16(19)14(3)4/h1,3,7-12H2,2,4-6H3 |
Clave InChI |
QITGYBRNIKIOAE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CCOP(=O)([O-])OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



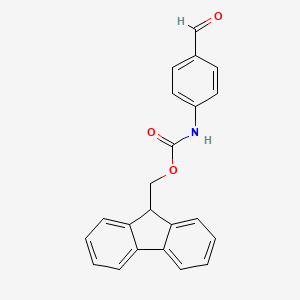
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
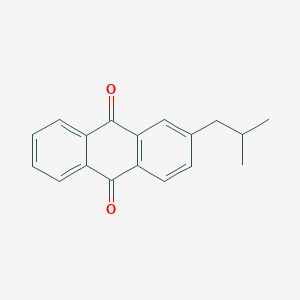
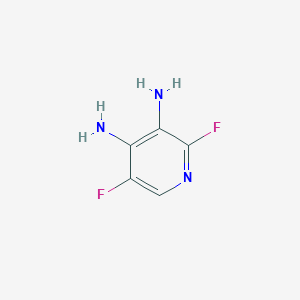
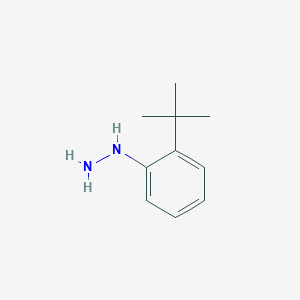
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

